molecular formula C16H20N2O2S B14403002 6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 88323-76-6

6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole

Katalognummer: B14403002
CAS-Nummer: 88323-76-6
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: HFOVZKHHVPJRCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that features a unique combination of a pyrrolidine ring and a tetrahydrocarbazole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydrocarbazole core, followed by the introduction of the pyrrolidine sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    Pyrrole and Pyrrolidine Analogs: These compounds share the pyrrolidine ring structure and have similar biological activities.

    Tetrahydrocarbazole Derivatives: These compounds share the tetrahydrocarbazole core and have similar chemical properties.

Uniqueness: 6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole is unique due to the combination of the pyrrolidine sulfonyl group and the tetrahydrocarbazole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

88323-76-6

Molekularformel

C16H20N2O2S

Molekulargewicht

304.4 g/mol

IUPAC-Name

6-pyrrolidin-1-ylsulfonyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C16H20N2O2S/c19-21(20,18-9-3-4-10-18)12-7-8-16-14(11-12)13-5-1-2-6-15(13)17-16/h7-8,11,17H,1-6,9-10H2

InChI-Schlüssel

HFOVZKHHVPJRCG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.